イソブチルピペラジン-1-カルボキシレート

概要

説明

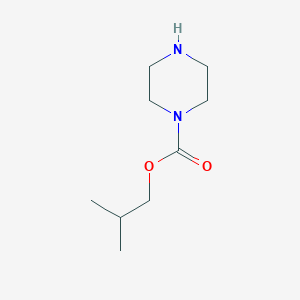

Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .

Molecular Structure Analysis

The molecular structure of Isobutyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .科学的研究の応用

医薬品化学:キナーゼ阻害剤と受容体モジュレーター

イソブチルピペラジン-1-カルボキシレートに見られるようなピペラジン部分は、その汎用性から医薬品化学で頻繁に利用されています。これは、薬物の薬物動態特性を最適化できる塩基性で親水性の基として機能します。具体的には、キナーゼ阻害剤や受容体モジュレーターの合成に使用されています。 これらの化合物は、癌細胞の増殖に関与する特定の酵素を阻害したり、受容体を調節したりする標的癌療法において重要な役割を果たしています .

合成方法:ブッフワルト・ハートウィッグアミノ化

合成化学では、イソブチルピペラジン-1-カルボキシレートは反応性が高いため価値があります。その用途が見られる主要な方法の1つは、ブッフワルト・ハートウィッグアミノ化です。このプロセスは、多くの医薬品や生物活性分子において基礎となる炭素-窒素結合を生成するために不可欠です。 ピペラジン環の存在はこの反応を促進し、化学者のツールキットの定番となっています .

創薬:水素結合形成

イソブチルピペラジン-1-カルボキシレートに見られるようなピペラジン環の組み込みは、創薬における重要な合成戦略と考えられています。 水素結合形成能力は特に価値があり、これは標的生体高分子との相互作用を強化し、より効果的な薬物につながる可能性があります .

生物学的評価:抗菌活性と抗真菌活性

イソブチルピペラジン-1-カルボキシレート誘導体は、抗菌活性と抗真菌活性について研究されてきました。微生物細胞成分と相互作用する能力により、新しい抗菌剤の開発候補となっています。 これは、抗生物質耐性が増加する時代に特に重要です .

構造研究:X線回折

この化合物の誘導体は、X線回折研究を使用して特徴付けられています。これらの研究は、分子構造に関する洞察を提供し、化合物が原子レベルでどのように相互作用するかを理解するために不可欠です。 このような情報は、正確な生物学的活性を備えた分子を作成することを目的とした合理的な創薬に不可欠です .

物理化学的特性の最適化

分子におけるピペラジン環の物理化学的特性への影響は、もう1つの興味深い分野です。イソブチルピペラジン-1-カルボキシレートは、薬効、溶解度、および全体的な薬理学的プロファイルを向上させるために、これらの特性を調整するために使用できます。 これは、より優れたバイオアベイラビリティを備えた薬物の製剤において重要な化合物となっています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Isobutyl piperazine-1-carboxylate is a derivative of the piperidine chemical family, which are structural components of piperine .

Mode of Action

It is believed to stimulate the sensory hairs on the antennae of insects . This interaction with the olfactory system leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is presumed that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts .

Result of Action

The primary result of the action of Isobutyl piperazine-1-carboxylate is its repellent effect on insects. By interfering with the olfactory system of insects, it prevents them from recognizing their hosts, thereby acting as an effective repellent .

生化学分析

Biochemical Properties

Isobutyl piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reversible inhibitor. This interaction is crucial as it affects the hydrolysis of acetylcholine, a neurotransmitter involved in the transmission of nerve signals . Additionally, isobutyl piperazine-1-carboxylate has shown potential in interacting with other biomolecules, including proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of isobutyl piperazine-1-carboxylate on cellular processes are profound. Studies have shown that this compound can induce apoptosis in cancer cells, such as glioblastoma and cervix cancer cells, by upregulating apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax . Furthermore, isobutyl piperazine-1-carboxylate influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, isobutyl piperazine-1-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, which disrupts the breakdown of acetylcholine and affects neurotransmission . Additionally, this compound has been shown to bind to specific proteins and enzymes, leading to changes in their activity and subsequent alterations in gene expression. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isobutyl piperazine-1-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that isobutyl piperazine-1-carboxylate remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of isobutyl piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated, with minimal adverse effects . At higher doses, isobutyl piperazine-1-carboxylate can cause neurotoxic symptoms, including convulsions and CNS depression . These findings underscore the importance of determining the appropriate dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

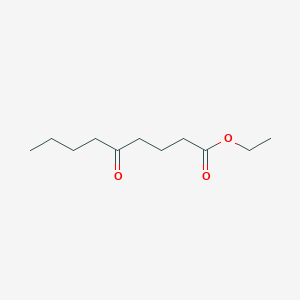

Isobutyl piperazine-1-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of succinic acid in ascarids, affecting the energy management of these organisms . Additionally, its interactions with enzymes involved in glycolysis and other metabolic processes highlight its role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of isobutyl piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of isobutyl piperazine-1-carboxylate.

Subcellular Localization

Isobutyl piperazine-1-carboxylate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its interactions with target biomolecules and the subsequent modulation of cellular processes.

特性

IUPAC Name |

2-methylpropyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKTRARZLEBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472648 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-96-0 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

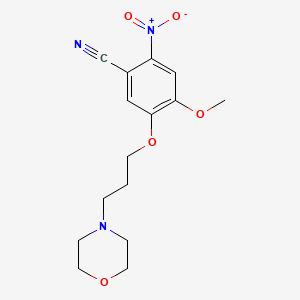

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)